methyl 3-[(4-amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoate
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Overview
Description
Methyl 3-[(4-amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoate is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions.
Preparation Methods
The synthesis of methyl 3-[(4-amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazines with 1,3-diketones or their equivalents under acidic or basic conditions.
Introduction of the amino group: The amino group can be introduced via nucleophilic substitution reactions, often using amines and appropriate leaving groups.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Methyl 3-[(4-amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 3-[(4-amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoate has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting enzymes and receptors involved in various diseases.
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of methyl 3-[(4-amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects . The exact molecular pathways involved depend on the specific target and the context of its use.
Comparison with Similar Compounds
Methyl 3-[(4-amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoate can be compared with other pyrazole derivatives, such as:
3-Amino-5-methyl-1H-pyrazole: This compound has similar structural features but lacks the methoxybenzoate group, which may affect its biological activity and chemical reactivity.
4-Amino-1H-pyrazole-3-carboxylic acid: This compound has a carboxylic acid group instead of the ester group, which can influence its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C13H15N3O3 |
---|---|
Molecular Weight |
261.28 g/mol |
IUPAC Name |
methyl 3-[(4-aminopyrazol-1-yl)methyl]-4-methoxybenzoate |
InChI |
InChI=1S/C13H15N3O3/c1-18-12-4-3-9(13(17)19-2)5-10(12)7-16-8-11(14)6-15-16/h3-6,8H,7,14H2,1-2H3 |
InChI Key |
OBFBTOCZIBMEHS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)CN2C=C(C=N2)N |
Origin of Product |
United States |
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